molecular formula C13H25ClN2O3 B13781505 2-Ethyl-2-(piperidinomethyl)malonamic acid ethyl ester hydrochloride CAS No. 96436-00-9

2-Ethyl-2-(piperidinomethyl)malonamic acid ethyl ester hydrochloride

Katalognummer: B13781505
CAS-Nummer: 96436-00-9
Molekulargewicht: 292.80 g/mol
InChI-Schlüssel: JLYMSGTYAIDQJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride is a chemical compound with a complex structure that includes a piperidine ring, a carbamoyl group, and an ethyl ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate chloride apart is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

96436-00-9

Molekularformel

C13H25ClN2O3

Molekulargewicht

292.80 g/mol

IUPAC-Name

ethyl 2-carbamoyl-2-(piperidin-1-ium-1-ylmethyl)butanoate;chloride

InChI

InChI=1S/C13H24N2O3.ClH/c1-3-13(11(14)16,12(17)18-4-2)10-15-8-6-5-7-9-15;/h3-10H2,1-2H3,(H2,14,16);1H

InChI-Schlüssel

JLYMSGTYAIDQJX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C[NH+]1CCCCC1)(C(=O)N)C(=O)OCC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.